- Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

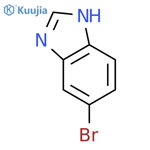

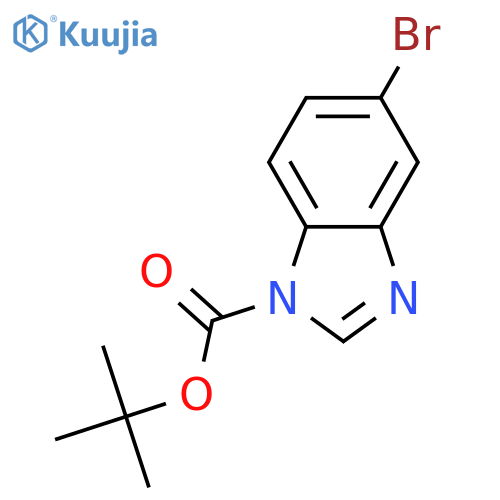

Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

942590-05-8 structure

Nombre del producto:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

Número CAS:942590-05-8

MF:C12H13BrN2O2

Megavatios:297.147822141647

MDL:MFCD13182500

CID:844631

PubChem ID:57703571

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester

- TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE

- tert-butyl 5-bromobenzimidazole-1-carboxylate

- 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate

- 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester

- SCHEMBL559567

- DB-344370

- AS-47324

- CS-0096061

- AKOS016013475

- DTXSID60727625

- TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE

- (1-Boc)-5-bromo-1H-benzo[d]imidazole

- F13258

- 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester

- PCGSIEGOWZACDD-UHFFFAOYSA-N

- tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 942590-05-8

- tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

-

- MDL: MFCD13182500

- Renchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3

- Clave inchi: PCGSIEGOWZACDD-UHFFFAOYSA-N

- Sonrisas: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 296.01604g/mol

- Masa isotópica única: 296.01604g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 3

- Complejidad: 303

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 44.1Ų

- Xlogp3: 3.4

Propiedades experimentales

- Denso: 1.5±0.1 g/cm3

- Punto de ebullición: 379.4±34.0 °C at 760 mmHg

- Punto de inflamación: 183.2±25.7 °C

- Presión de vapor: 0.0±0.9 mmHg at 25°C

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303+H313+H333

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166701-100mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

¥284.00 | 2024-04-24 | |

| Chemenu | CM155496-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 250mg |

$67 | 2024-07-19 | |

| Apollo Scientific | OR305020-1g |

tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate |

942590-05-8 | 97% | 1g |

£151.00 | 2024-07-20 | |

| Alichem | A069003192-10g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 10g |

$914.55 | 2023-08-31 | |

| Chemenu | CM155496-1g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 1g |

$134 | 2024-07-19 | |

| Alichem | A069003192-5g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 5g |

$621.09 | 2023-08-31 | |

| 1PlusChem | 1P00IIH2-1g |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | >98% | 1g |

$185.00 | 2024-04-19 | |

| Aaron | AR00IIPE-100mg |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

$31.00 | 2025-02-10 | |

| Ambeed | A532367-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 250mg |

$51.0 | 2025-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7326-25g |

tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate |

942590-05-8 | 95% | 25g |

¥9158.0 | 2024-04-16 |

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0.5 h, rt

Referencia

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation, European Journal of Medicinal Chemistry, 2021, 223,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

Referencia

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, reflux

Referencia

- Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt

Referencia

- Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- "All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of Purines, Journal of Organic Chemistry, 2023, 88(2), 1036-1048

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt

1.2 0 °C; 4 h, rt

1.2 0 °C; 4 h, rt

Referencia

- The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains, MedChemComm, 2013, 4(1), 140-144

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 18 h, 25 °C

Referencia

- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

Referencia

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Referencia

- Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross Coupling, Organic Letters, 2021, 23(24), 9387-9392

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Literatura relevante

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate) Productos relacionados

- 127119-07-7(tert-Butyl 1H-Benzodimidazole-1-carboxylate)

- 946308-99-2(4-butoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide)

- 2089316-22-1(2-Chloro-7-iodoquinazoline)

- 2227857-26-1(3-chloro-2-ethynyloxolane, trans)

- 438218-40-7(5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde)

- 2648923-93-5((2S)-1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetyl}pyrrolidine-2-carboxylic acid)

- 2270911-78-7(1-Propanamine, 3-[(6-fluoro-3-pyridinyl)oxy]-, hydrochloride (1:2))

- 2877640-94-1(N-(4-methoxyphenyl)methyl-N,6-dimethylpyrimidin-4-amine)

- 1806925-44-9(3-Amino-6-fluoro-2-(trifluoromethoxy)benzaldehyde)

- 799837-78-8(1-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-chloroethan-1-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

Pureza:99%/99%/99%/99%

Cantidad:5.0g/10.0g/25.0g/50.0g

Precio ($):315.0/526.0/1051.0/1683.0